Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate
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Overview
Description
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-OtBu) as a starting material. The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated piperidine derivatives .
Scientific Research Applications
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can be compared with other similar compounds, such as:
- Diethyl 1,4-piperazinedicarboxylate
- Diethyl 4-(2,3-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1-phenylsulfonyl-4,4-piperidinedicarboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
dimethyl 4-hydroxypiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3 |
InChI Key |
PTNMRLPVJWDLHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC(N1)C(=O)OC)O |
Origin of Product |
United States |
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